3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate
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Overview
Description
3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate is a complex organic compound that features a piperidine ring, a carbonothioyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-(Piperidin-1-ylcarbonothioyl)phenyl chloride with 4-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The carbonothioyl group can be reduced to a thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-aminobenzoate.
Reduction: this compound thiol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and nitrobenzoate moieties. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-aminobenzoate
- 3-(Piperidin-1-ylcarbonothioyl)phenyl 4-nitrobenzoate thiol
- Substituted piperidine derivatives
Uniqueness
This compound is unique due to its combination of a piperidine ring, a carbonothioyl group, and a nitrobenzoate moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[3-(piperidine-1-carbothioyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O4S/c22-19(14-7-9-16(10-8-14)21(23)24)25-17-6-4-5-15(13-17)18(26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2 |
InChI Key |
LEZPFBXXBFZKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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